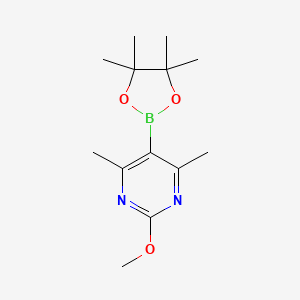

2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

This compound is a pyrimidine derivative functionalized with a methoxy group at position 2, methyl groups at positions 4 and 6, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Its methoxy and methyl substituents influence electronic and steric properties, affecting reactivity and solubility in organic solvents.

Properties

IUPAC Name |

2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-8-10(9(2)16-11(15-8)17-7)14-18-12(3,4)13(5,6)19-14/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQKXYKUPRDRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801129635 | |

| Record name | Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304634-73-7 | |

| Record name | Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Synthesis: 5-Bromo-2-methoxy-4,6-dimethylpyrimidine

The boronate group at the 5-position of the pyrimidine ring is introduced via palladium-catalyzed cross-coupling. The precursor 5-bromo-2-methoxy-4,6-dimethylpyrimidine is synthesized by brominating 2-methoxy-4,6-dimethylpyrimidine using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 12 hours.

Miyaura Borylation Reaction

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under inert conditions:

- Catalyst System : Pd(dppf)Cl₂ (1 mol%) and KOAc (3 equiv)

- Solvent : 1,4-Dioxane at 100°C for 24 hours

- Yield : 78–85%

The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetalation with B₂Pin₂ and reductive elimination to form the boronate ester.

Cyclocondensation of Boron-Containing Building Blocks

Synthesis of Boronated Pyrimidine Core

An alternative route involves constructing the pyrimidine ring from a boronate-containing precursor:

- Starting Material : 4,4,5,5-Tetramethyl-2-(4,6-dimethyl-5-nitropyrimidin-2-yl)-1,3,2-dioxaborolane

- Reduction : Hydrogenation with Raney Ni in methanol at 20°C for 2 hours reduces the nitro group to an amine (89% yield).

- Methoxylation : The amine is treated with methyl iodide and NaH in THF to install the methoxy group.

Functional Group Interconversion and Optimization

Sulfonylation for Intermediate Stabilization

To prevent side reactions during purification, the amine intermediate is often protected via sulfonylation:

Purification Techniques

The crude product is purified via silica gel chromatography (DCM/MeOH gradient) or crystallization from diethyl ether/isopropyl ether, yielding a pale-yellow semi-solid.

Reaction Conditions and Scalability

| Parameter | Miyaura Borylation | Cyclocondensation |

|---|---|---|

| Temperature (°C) | 100 | 20–50 |

| Catalyst Loading (mol%) | 1 | N/A |

| Reaction Time (h) | 24 | 2–18 |

| Yield (%) | 78–85 | 58–95 |

Industrial-scale synthesis (gram quantities) employs the Miyaura method due to its reproducibility, as evidenced by patent WO2019175043A1.

Challenges and Troubleshooting

Boronate Hydrolysis

The boronate ester is prone to hydrolysis in aqueous conditions. Reactions are conducted under anhydrous conditions, and workup uses saturated NaHCO₃ to neutralize acids without degrading the product.

Byproduct Formation

Excess B₂Pin₂ leads to di-borylated byproducts. Stoichiometric control (1.1 equiv B₂Pin₂) minimizes this issue.

Chemical Reactions Analysis

2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Hydroboration: It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Oxidation and Reduction: The compound is used as a reagent in oxidation and reduction reactions, playing a key role in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, transition metal catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of scientific research applications, including:

Organic Synthesis: It is employed as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.

Optical and Electrochemical Properties: The compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units, which have unique optical and electrochemical properties.

Semiconducting Materials: It is used in the synthesis of organic semiconducting materials, such as OLEDs, PLEDs, OFETs, and polymer solar cells.

Medical and Industrial Applications: The compound is also used in the preparation of pharmaceutical intermediates and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its role as a boronic ester reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through borylation and hydroboration reactions. The molecular targets and pathways involved include the activation of C-H bonds and the formation of boronate esters, which are key intermediates in various organic reactions .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among related pyrimidine and pyridine boronate esters:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound (electron-donating) contrasts with the methylthio group in (moderately electron-donating) and benzyloxy in (bulkier, less polar). These differences influence electronic density at the boronate site, affecting cross-coupling efficiency .

Physicochemical Properties

Key Insights :

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura couplings. Comparative studies of analogous compounds reveal:

- ’s 4,6-dimethyl analog showed moderate reactivity in coupling with aryl halides, with steric hindrance from methyl groups requiring elevated temperatures (80–100°C) .

- ’s 2-benzyloxy analog exhibited faster coupling rates due to reduced steric bulk, but the benzyloxy group necessitated deprotection steps post-reaction .

- ’s 2-methoxy pyridin-3-amine demonstrated dual functionality: the boronate enables cross-coupling, while the amine allows further derivatization (e.g., amidation) .

The target compound’s methoxy group may enhance solubility in polar solvents (e.g., DMF) compared to methylthio or benzyloxy analogs, facilitating homogeneous reaction conditions.

Biological Activity

2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that belongs to the class of boronic esters. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its structure allows it to participate in various chemical reactions and biological interactions, making it a candidate for further research in drug development.

The molecular formula of the compound is with a molecular weight of approximately 250.13 g/mol. The compound is characterized by its pyrimidine core and boronic ester functionality, which are crucial for its reactivity and biological activity.

The mechanism of action of this compound primarily involves its role as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through borylation and hydroboration reactions. Additionally, it may interact with specific biological targets due to the presence of the pyrimidine moiety, which is known for its biological significance in nucleic acids and various metabolic processes .

Biological Activity

Recent studies have highlighted the potential biological activities associated with pyrimidine derivatives. Pyrimidines have been shown to possess a wide range of pharmacological effects including:

- Anticancer Activity : Pyrimidine derivatives have been investigated for their ability to inhibit tumor growth and proliferation. The structural modifications in compounds like this compound may enhance their efficacy against cancer cell lines.

- Antimicrobial Properties : Some pyrimidine-based compounds exhibit antimicrobial activity against various pathogens. For instance, certain derivatives have shown effectiveness against multidrug-resistant strains of bacteria .

Case Studies

- Anticancer Studies : A study focusing on pyrimidine-based compounds reported that modifications at the 5-position significantly increased their anticancer activity against several cancer cell lines. The presence of boronic ester groups was noted to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Activity : In vitro studies demonstrated that certain pyrimidine derivatives exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL depending on the specific structure and substituents present .

Data Table: Biological Activities of Pyrimidine Derivatives

Q & A

Q. How can the synthesis of this pyrimidine boronic ester be optimized for Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored for sterically hindered substrates.

- Employ mild bases (e.g., Na₂CO₃ or Cs₂CO₃) in anhydrous solvents (THF or dioxane) to preserve the boronate group .

- Monitor reaction progress via TLC or LC-MS, focusing on boron retention using ¹¹B NMR to confirm stability .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and ¹¹B NMR (δ ~30 ppm) to validate boronate integrity .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement and OLEX2 for structure visualization .

- High-Resolution Mass Spectrometry (HRMS) : Cross-check molecular ion peaks with calculated values (e.g., [M + Na]⁺) for purity assessment .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

- Perform dynamic NMR experiments to detect conformational flexibility that may explain discrepancies in NOE correlations.

- Re-refine crystallographic data using SHELXL with anisotropic displacement parameters and hydrogen-bonding constraints .

- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with observed data .

Q. What strategies are effective for studying the mechanistic role of the dioxaborolane group in cross-coupling reactions?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps (e.g., transmetallation vs. oxidative addition).

- Use stoichiometric control experiments with isolated Pd intermediates to track boronate transfer efficiency .

- Employ in situ IR spectroscopy to monitor boron-oxygen bond stability under catalytic conditions .

Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be addressed?

Methodological Answer:

Q. What computational methods are suitable for modeling the electronic effects of the methoxy and methyl groups on boron reactivity?

Methodological Answer:

- Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugation between the methoxy group and the pyrimidine ring.

- Use Molecular Electrostatic Potential (MEP) maps to visualize electron-deficient regions at the boron center .

- Validate with time-dependent DFT to simulate UV-Vis spectra and compare with experimental data .

Q. How can regioselectivity be controlled during derivatization of the pyrimidine ring?

Q. What experimental conditions preserve the stability of the dioxaborolane moiety during prolonged storage or reactions?

Methodological Answer:

- Store the compound under inert gas (argon) at –20°C in anhydrous DMSO or THF to prevent hydrolysis .

- Avoid protic solvents and strong acids/bases during reactions; monitor via ¹¹B NMR for decomposition signals (δ < 25 ppm) .

- Introduce stabilizing ligands (e.g., pinacol analogs) to enhance boronate robustness in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.